molecular formula C20H23FN6O3S B6469367 6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640946-13-8

6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6469367
CAS No.: 2640946-13-8
M. Wt: 446.5 g/mol
InChI Key: QFNRMTQNTVQPTG-UHFFFAOYSA-N
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Description

The compound 6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative featuring a 9-(2-methoxyethyl) substituent and a pyrrolo-pyrrole moiety modified with a 4-fluorobenzenesulfonyl group. Purine-based compounds are widely studied for their roles in nucleotide metabolism and kinase inhibition.

Properties

IUPAC Name

6-[5-(4-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-30-7-6-25-13-24-18-19(25)22-12-23-20(18)26-8-14-10-27(11-15(14)9-26)31(28,29)17-4-2-16(21)3-5-17/h2-5,12-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNRMTQNTVQPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N6O2S
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 2640950-54-3

The compound features a purine base, an octahydropyrrole ring, and a sulfonamide group, which enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It has shown potential in binding to receptors associated with diseases such as cancer and neurodegenerative disorders.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-715Induction of apoptosis
A54910Cell cycle arrest
HeLa12Inhibition of metastasis

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects in preclinical models. It appears to mitigate oxidative stress and inflammation in neuronal cells.

Case Studies:

  • MCF-7 Cells Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation.
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound significantly improved cognitive function and reduced markers of inflammation in the brain.

Pharmacological Applications

The unique structural features of this compound suggest various therapeutic applications:

  • Antiviral Activity : The compound has been noted for its potential use as an antiviral agent, particularly against HIV due to its interaction with chemokine receptors.
  • Anti-inflammatory Properties : Its ability to reduce inflammation makes it a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Structural Modifications and Implications

The compound’s closest analogs differ primarily in substituents on the octahydropyrrolo[3,4-c]pyrrole moiety. Key comparisons include:

Sulfonyl vs. Carbonyl Substituents
  • Target Compound : 4-Fluorobenzenesulfonyl group (electron-withdrawing, enhances polarity and stability).
  • Analog (Life Chemicals) : 2-Methyl-1,3-thiazole-4-carbonyl group (introduces a heterocyclic carbonyl, altering hydrogen-bonding capacity) .
  • BJ43682 : 1,3-Dimethyl-1H-pyrazole-5-carbonyl group (bulkier substituent, may reduce solubility but improve selectivity) .

Impact : Sulfonyl groups generally increase metabolic stability compared to carbonyl groups, which may hydrolyze more readily.

Halogenated Benzenesulfonyl Derivatives
  • Target Compound : 4-Fluorobenzenesulfonyl (para-fluorine increases electron withdrawal).
  • BI99003 : 3-Chlorobenzenesulfonyl (chlorine at meta-position introduces steric and electronic differences) .

Impact : Fluorine’s smaller size and higher electronegativity may improve target binding compared to chlorine.

Heterocyclic Sulfonyl Groups

Impact : Imidazole’s nitrogen atoms could facilitate protonation at physiological pH, enhancing solubility.

Molecular Properties and Commercial Availability

Compound Name / ID Substituent on Pyrrolo-Pyrrole Molecular Formula Molecular Weight Price (USD) Source
Target Compound 4-Fluorobenzenesulfonyl Not provided Estimated ~450 N/A N/A
9-(2-Methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-... 2-Methyl-1,3-thiazole-4-carbonyl Not provided N/A $54–$208 Life Chemicals
BJ43682 1,3-Dimethyl-1H-pyrazole-5-carbonyl C₂₀H₂₆N₈O₂ 410.47 $8–$11/g Not specified
BI99003 3-Chlorobenzenesulfonyl C₁₉H₂₁ClN₆O₂S 432.93 N/A Product Index
BI99429 1H-Imidazole-4-sulfonyl C₁₇H₂₂N₈O₃S 418.47 N/A Product Index

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